Cas no 2171916-38-2 ({8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride)
{8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride
- {8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride
- EN300-1478972
- 2171916-38-2
-
- Inchi: 1S/C13H23FO3S/c1-2-11-4-3-6-13(7-5-11)8-9-17-12(13)10-18(14,15)16/h11-12H,2-10H2,1H3
- InChI Key: YRARZTDVEYXGNA-UHFFFAOYSA-N
- SMILES: S(CC1C2(CCO1)CCCC(CC)CC2)(=O)(=O)F
Computed Properties
- Exact Mass: 278.13519393g/mol
- Monoisotopic Mass: 278.13519393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 51.8Ų
{8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1478972-0.05g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 0.05g |
$851.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-0.1g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 0.1g |
$892.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-0.25g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 0.25g |
$933.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-0.5g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 0.5g |
$974.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-1.0g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 1g |
$1014.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-2.5g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 2.5g |
$1988.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-5.0g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 5g |
$2940.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-10.0g |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 10g |
$4360.0 | 2023-05-26 | ||
| Enamine | EN300-1478972-50mg |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 50mg |
$851.0 | 2023-09-28 | ||
| Enamine | EN300-1478972-100mg |
{8-ethyl-2-oxaspiro[4.6]undecan-1-yl}methanesulfonyl fluoride |
2171916-38-2 | 100mg |
$892.0 | 2023-09-28 |
{8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride
Introduction to {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride (CAS No. 2171916-38-2)
{8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride} is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2171916-38-2, belongs to a class of spirocyclic ethers that exhibit intriguing chemical behaviors, making it a subject of interest for synthetic chemists and biologists alike.
The molecular structure of {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride consists of a spiro ring system, which is a central carbon atom shared by two heterocyclic rings. In this case, the compound features a spirocyclic arrangement between a four-membered oxygen-containing ring and a six-membered carbon chain, further modified by an ethyl substituent at the 8-position. This unique configuration imparts distinct reactivity and functionality to the molecule, which has been explored in various chemical transformations.
The methanesulfonyl fluoride moiety attached to the spirocyclic system is particularly noteworthy. Methanesulfonyl fluorides are known for their utility as sulfonating agents in organic synthesis, where they can introduce sulfonate esters into target molecules. This property makes {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The presence of the fluorine atom enhances the electrophilicity of the sulfonyl group, facilitating its participation in nucleophilic substitution reactions.
In recent years, there has been growing interest in spirocyclic compounds due to their potential biological activities. Spirocycles are often found in natural products and have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride suggests that it may possess similar bioactivities or serve as a scaffold for designing new therapeutic agents.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The spirocyclic core can be modified through various functionalization strategies, allowing chemists to tailor its properties for specific applications. For instance, the ethyl group at the 8-position can be replaced with other substituents to alter electronic and steric effects, influencing reactivity and biological activity. Additionally, the methanesulfonyl fluoride group can be hydrolyzed to form a sulfonate ester, which is a common functional group in drug molecules.
Recent studies have begun to explore the use of {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride in medicinal chemistry. Researchers have demonstrated its utility as a building block for constructing more complex scaffolds with potential therapeutic benefits. For example, derivatives of this compound have been investigated for their ability to inhibit specific enzymes or interact with biological targets involved in disease pathways. These preliminary findings highlight the compound's promise as a starting point for drug discovery efforts.
The synthesis of {8-ethyl-2-oxaspiro4.6undecan-1-yl}methanesulfonyl fluoride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include spirocyclization reactions followed by functional group transformations such as sulfonylation and fluorination. Advances in synthetic methodologies have made it possible to access complex spirocyclic structures more efficiently, paving the way for broader exploration of their applications.
The role of computational chemistry has also been instrumental in understanding the reactivity and properties of {8-ethyl-2-oxaspiro4.6undecan-1-y}methanesulfonyl fluoride}. Molecular modeling techniques allow researchers to predict how this compound will behave in different chemical environments, helping to guide experimental design and optimize synthetic routes. Additionally, computational studies can provide insights into potential biological interactions, aiding in the identification of lead compounds for further development.
As research continues to uncover new applications for {8}-ethyl{2}-oxaspiro{4}.6{undecan}-1-{yl}methanesulfonylfluoride}, its significance in pharmaceutical chemistry is likely to grow further. The compound's unique structural features and synthetic versatility make it a valuable asset for both academic researchers and industrial chemists working on next-generation therapeutics. By leveraging its potential as an intermediate or scaffold molecule, scientists may develop novel drugs that address unmet medical needs across various therapeutic areas.
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